molecular formula C11H26INO B14719416 Dibutylcholine iodide CAS No. 17896-02-5

Dibutylcholine iodide

Cat. No.: B14719416
CAS No.: 17896-02-5
M. Wt: 315.23 g/mol
InChI Key: OBLPYMYMWAFWEK-UHFFFAOYSA-M
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Description

Dibutylcholine iodide is a synthetic compound that belongs to the class of quaternary ammonium salts. It is structurally related to acetylcholine, a neurotransmitter, and is used primarily in scientific research to study cholinergic systems and enzyme interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutylcholine iodide typically involves the quaternization of dibutylamine with an alkylating agent such as methyl iodide. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Dibutylcholine iodide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its amine precursor.

    Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium azide or thiocyanate can be employed.

Major Products Formed

    Oxidation: N-oxides of dibutylcholine.

    Reduction: Dibutylamine.

    Substitution: Various substituted quaternary ammonium salts.

Scientific Research Applications

Dibutylcholine iodide is used extensively in scientific research, particularly in the following fields:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: To study cholinergic systems and enzyme kinetics.

    Medicine: In the development of drugs targeting cholinergic receptors.

    Industry: As an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Dibutylcholine iodide exerts its effects by interacting with cholinergic receptors, mimicking the action of acetylcholine. It binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction is crucial for studying the function and regulation of cholinergic systems.

Comparison with Similar Compounds

Similar Compounds

  • Butyrylcholine iodide
  • Acetylcholine iodide
  • Propionylcholine iodide

Comparison

Dibutylcholine iodide is unique due to its specific alkyl chain length, which affects its binding affinity and selectivity for cholinergic receptors. Compared to butyrylcholine iodide and acetylcholine iodide, it has different pharmacokinetic properties and biological activities, making it a valuable tool in research.

Properties

CAS No.

17896-02-5

Molecular Formula

C11H26INO

Molecular Weight

315.23 g/mol

IUPAC Name

dibutyl-(2-hydroxyethyl)-methylazanium;iodide

InChI

InChI=1S/C11H26NO.HI/c1-4-6-8-12(3,10-11-13)9-7-5-2;/h13H,4-11H2,1-3H3;1H/q+1;/p-1

InChI Key

OBLPYMYMWAFWEK-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](C)(CCCC)CCO.[I-]

Origin of Product

United States

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